

1-Benzyl-4-Iodopiperidine chemical structure and IUPAC name

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Compound of Interest

Compound Name: 1-Benzyl-4-Iodopiperidine

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An In-Depth Technical Guide to **1-Benzyl-4-iodopiperidine**: A Cornerstone Intermediate in Modern Drug Discovery

Introduction

1-Benzyl-4-iodopiperidine is a heterocyclic compound of significant interest within the fields of medicinal chemistry and organic synthesis. Its unique trifunctional structure—comprising a piperidine scaffold, a stable N-benzyl protecting group, and a reactive C-I bond—positions it as a versatile and highly valuable building block for the synthesis of complex molecular architectures. The iodine substituent, in particular, serves as a linchpin for introducing molecular diversity through a variety of powerful cross-coupling reactions. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and critical applications, tailored for researchers and scientists in drug development.

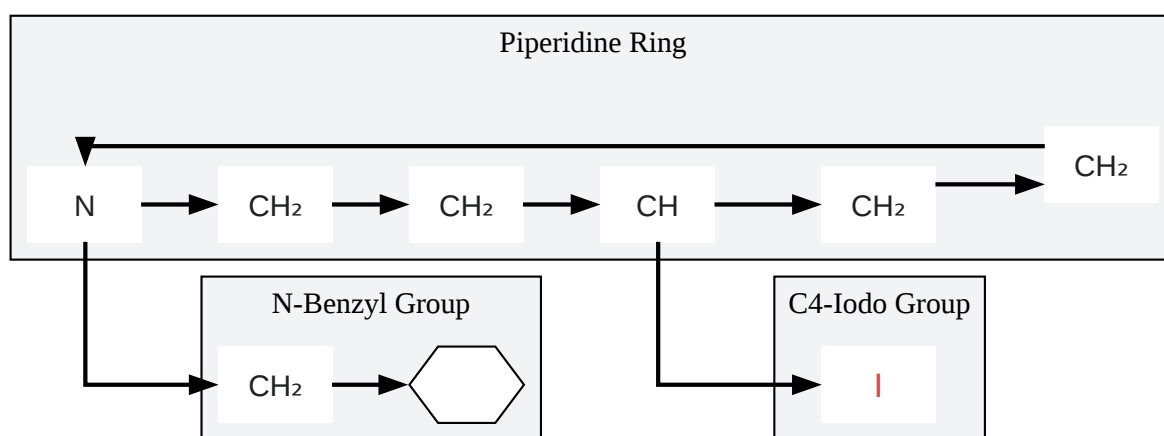
Chemical Identity and Structural Features

The systematic IUPAC name for this compound is **1-benzyl-4-iodopiperidine**.^[1] Its structure consists of a saturated six-membered piperidine ring. A benzyl group (C₆H₅CH₂) is attached to the nitrogen atom (position 1), and an iodine atom is substituted at the carbon in position 4.^[1]

The molecular formula is C₁₂H₁₆IN, and it has a molecular weight of approximately 301.17 g/mol.^[1]

Key Structural Attributes:

- **Piperidine Core:** A common motif in many biologically active compounds, providing a robust, three-dimensional scaffold.
- **N-Benzyl Group:** This group serves a dual purpose. Primarily, it acts as a protecting group for the piperidine nitrogen, preventing unwanted side reactions. It can be readily removed via catalytic hydrogenation to reveal the secondary amine for further functionalization.^[1]
- **C4-Iodo Substituent:** The iodine atom is the key reactive handle. Its presence makes the compound an excellent electrophile for forming new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.^{[1][2]} This feature is central to its utility in building complex pharmaceutical agents.



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Caption: Chemical structure of **1-Benzyl-4-iodopiperidine**.

Physicochemical Properties

The properties of **1-Benzyl-4-iodopiperidine** make it suitable for a range of organic synthesis applications. The data below is compiled from predictions and analyses of analogous compounds.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₆ IN	[1]
Molecular Weight	301.17 g/mol	[1]
Density	1.6 ± 0.1 g/cm ³	[1]
Boiling Point	405.9 ± 45.0 °C	[1]
Flash Point	199.3 ± 28.7 °C	[1]
LogP	3.26	[1]
Aqueous Solubility	Limited	[1]

Synthesis of 1-Benzyl-4-iodopiperidine

While several synthetic routes exist, a highly efficient and regioselective method involves the direct nucleophilic substitution on a 1-benzylpiperidine precursor bearing a suitable leaving group, such as a triflate, using an iodide salt. This approach is often preferred in laboratory settings due to its straightforward nature and high yields, which can exceed 80% under optimized conditions.[1] An alternative pathway begins with the iodination of 1-Benzyl-4-piperidone.[1]

Experimental Protocol: Nucleophilic Substitution Route

This protocol describes a general procedure for the synthesis via nucleophilic substitution, a robust and high-yielding method.

Step 1: Preparation of the Triflate Precursor (Not Detailed)

- The synthesis begins with the conversion of 1-Benzyl-4-hydroxypiperidine to its corresponding triflate, 1-benzylpiperidine-4-triflate, using triflic anhydride in the presence of a non-nucleophilic base like pyridine.

Step 2: Iodide Substitution

- To a solution of 1-benzylpiperidine-4-triflate (1.0 eq) in a suitable aprotic solvent (e.g., acetone or DMF) in a round-bottom flask, add potassium iodide (KI, ~3.0 eq).

- Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- For enhanced reaction rates, the mixture can be gently heated to 40-50 °C.
- Upon completion, quench the reaction by pouring the mixture into cold water.
- Extract the aqueous layer with an organic solvent such as ethyl acetate (3x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude material using column chromatography on silica gel to obtain pure **1-Benzyl-4-iodopiperidine**.

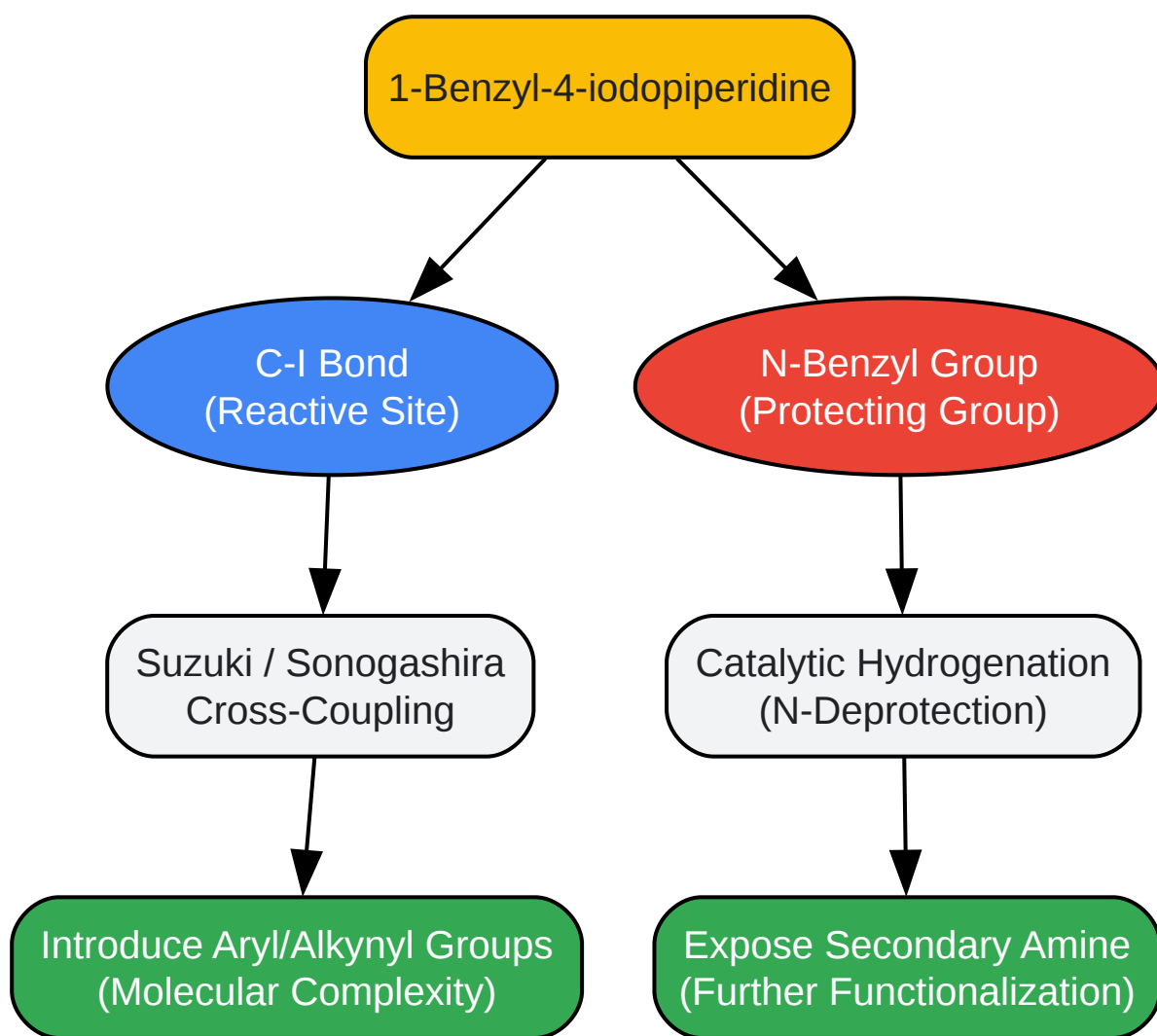


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Caption: Synthetic workflow for **1-Benzyl-4-iodopiperidine**.

Applications in Drug Development

The strategic importance of **1-Benzyl-4-iodopiperidine** lies in its application as a versatile intermediate for constructing complex, biologically active molecules. Its utility is rooted in the orthogonal reactivity of its functional groups.



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Caption: Relationship between structure and synthetic utility.

Key Therapeutic Areas:

- **Antipsychotics:** It is a key intermediate in the synthesis of long-acting neuroleptics like Penfluridol. The synthesis involves a Suzuki-Miyaura coupling reaction at the C4 position, followed by the removal of the N-benzyl group.[\[1\]](#)
- **Anticancer Agents:** The piperidine scaffold is integral to many kinase inhibitors. **1-Benzyl-4-iodopiperidine** serves as a building block for creating molecules that target critical cancer-related pathways, such as those involving EGFR and VEGFR.[\[1\]](#)
- **Antiviral Compounds:** The molecule is used in prodrug strategies, where the piperidine moiety can enhance pharmacokinetic properties or aid in targeting specific tissues or cell types.[\[1\]](#)

Spectroscopic Characterization

The structural integrity of **1-Benzyl-4-iodopiperidine** is typically confirmed using a suite of standard analytical techniques.

- **Infrared (IR) Spectroscopy:** A characteristic strong absorption band is observed around 550 cm^{-1} , corresponding to the C-I stretching vibration.[\[1\]](#)
- **Nuclear Magnetic Resonance (^1H NMR) Spectroscopy:** The proton NMR spectrum shows distinct signals, including a singlet for the benzylic protons ($\text{N-CH}_2\text{-C}_6\text{H}_5$) at approximately δ 3.7 ppm and multiplets for the piperidine ring protons between δ 2.5–3.1 ppm.[\[1\]](#)
- **Mass Spectrometry:** The molecular ion peak $[\text{M}]^+$ is observed at an m/z value corresponding to its molecular weight, 301.17.[\[1\]](#)

Conclusion

1-Benzyl-4-iodopiperidine is more than a simple chemical reagent; it is a strategic tool for the efficient construction of novel and complex molecules. Its well-defined structure, predictable reactivity, and role in the synthesis of proven pharmaceutical agents underscore its importance in the drug discovery pipeline. For researchers and drug development professionals, a thorough understanding of this intermediate's properties and synthetic utility is essential for leveraging its full potential in creating the next generation of therapeutics.

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References

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